molecular formula C8H12IN3 B2380653 2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine CAS No. 1202690-38-7

2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine

Cat. No. B2380653
CAS RN: 1202690-38-7
M. Wt: 277.109
InChI Key: CNLVWZIQYJPDBQ-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine, also known as 2-CIEA, is an organic compound containing a cyclopropyl group and an imidazol-1-yl group. It is a member of the imidazole family, which is composed of heterocyclic compounds containing a nitrogen atom and two adjacent carbon atoms. 2-CIEA has a wide range of applications in scientific research and is used in various lab experiments.

Scientific Research Applications

Corrosion Inhibition

One prominent application of imidazoline derivatives, similar to 2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine, is in the field of corrosion inhibition. For instance, Zhang et al. (2015) studied halogen-substituted imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. They found that these compounds showed effective inhibitory performance, confirmed by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015). Similarly, Jinliang Zhang (2020) researched 2-(3H-Imidazol-4-yl)-ethylamine as a green corrosion inhibitor for Q235 steel in hydrochloric acid, demonstrating its superior anti-corrosion performance through electrochemical methods, surface morphology analysis, and theoretical calculations (Jinliang Zhang, 2020).

Pharmacological Studies

In pharmacology, the derivatives of imidazole have been studied for their histaminergic properties. Plazzi et al. (1985) reported on the synthesis of 2-(2-oxo-4-imidazolin-4-yl)ethylamine, analyzing its pharmacological properties, which showed a loss of histamine-like activity due to structural modifications (Plazzi, Bordi, & Impicciatore, 1985). Moreover, Watanabe et al. (2010) identified potent histamine H3 receptor antagonists, such as 2-[2-(4-chlorobenzylamino)ethyl]-1-(1H-imidazol-4-yl)cyclopropane, and investigated their bioactive conformation through cyclopropylic strain-based conformational restriction strategies (Watanabe et al., 2010).

Antimicrobial Studies

Imidazole derivatives have also been explored for their antimicrobial properties. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which exhibited significant antibacterial and antifungal activities in in vitro studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

properties

IUPAC Name

2-(2-cyclopropyl-4-iodoimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c9-7-5-12(4-3-10)8(11-7)6-1-2-6/h5-6H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVWZIQYJPDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CN2CCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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